Isoxazolo[5,4-b]pyridine-3-carboxylic acid
Overview
Description
Isoxazolo[5,4-b]pyridine-3-carboxylic acid is a compound with high biological potential . It is characterized by a wide range of pharmacological activity, including antitumor activity . This group of compounds also has high potential in the field of agrochemistry, with many derivatives having pronounced pesticidal activity and acting as herbicide antidotes .
Synthesis Analysis
The synthesis of Isoxazolo[5,4-b]pyridine derivatives is based on reactions of 5-aminoisoxazoles with 1,3-dielectrophiles . 5-Amino-3-methylisoxazole is the most accessible and versatile starting material for the preparation of isoxazolo-[5,4-b]pyridines . Among the newest approaches, a simple method for the preparation of substituted isoxazolopyridines from compound 1 and Mannich bases 2 in pyridine under reflux is notable .Molecular Structure Analysis
The molecular weight of Isoxazolo[5,4-b]pyridine-3-carboxylic acid is 164.12 . Its IUPAC name is isoxazolo [3,4-b]pyridine-3-carboxylic acid . The Inchi Code is 1S/C7H4N2O3/c10-7 (11)5-4-2-1-3-8-6 (4)9-12-5/h1-3H, (H,10,11) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Isoxazolo[5,4-b]pyridine derivatives are heterocyclization methods leading to the formation of isoxazolo[5,4-b]-pyridines . The material is classified according to the method of constructing the isoxazolopyridine system .Physical And Chemical Properties Analysis
The physical form of Isoxazolo[5,4-b]pyridine-3-carboxylic acid is solid . The storage temperature is room temperature .Scientific Research Applications
Pharmacological and Agrochemical Applications
- Scientific Field : Pharmacology and Agrochemistry .
- Application Summary : Substituted isoxazolo[5,4-b]pyridines and their condensed derivatives are compounds with high biological potential. They are characterized by a wide range of pharmacological activity, including antitumor activity . Many derivatives have pronounced pesticidal activity and are also herbicide antidotes .
- Methods of Application : The synthesis of these compounds often involves reactions of 5-aminoisoxazoles with 1,3-dielectrophiles .
- Results or Outcomes : The resulting products exhibit antitumor activity .
Antifungal Applications
- Scientific Field : Medical Mycology .
- Application Summary : Isoxazolo[3,4-b]pyridine-3(1H)-ones derivatives exhibit moderate antibacterial properties and pronounced antifungal activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : These compounds have shown significant antifungal activity, with a minimum inhibitory concentration (MIC) of less than 6.2 µg/mL for Candida parapsilosis .
Synthesis of Spiroisoxazolo[5,4-b]pyridines
- Scientific Field : Organic Chemistry .
- Application Summary : Isoxazolo[5,4-b]pyridines can be used in the synthesis of spiroisoxazolo[5,4-b]pyridines via multicomponent reactions .
- Methods of Application : The three-component condensation of 5-amino-3-methylisoxazole, isatins, and cyclic 1,3-dicarbonyl compounds produced a series of isoxazolo[5,4-b]pyridines exhibiting antitumor effects .
- Results or Outcomes : The resulting spiroisoxazolo[5,4-b]pyridines exhibit antitumor effects .
Green Synthesis of Pyrazolo[3,4-b]quinolinones
- Scientific Field : Green Chemistry .
- Application Summary : Pyridine-2-carboxylic acid, a bioproduct, can be used as a green and efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .
- Methods of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
- Results or Outcomes : The newly designed protocol quickly constructed products conventionally under milder conditions .
Synthesis of Isoxazolopyridines
- Scientific Field : Organic Chemistry .
- Application Summary : Isoxazolo[5,4-b]pyridines can be synthesized from 5-aminoisoxazoles and 1,3-dielectrophiles . This method is notable for its simplicity and the resulting products exhibit antitumor activity .
- Methods of Application : The synthesis involves the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux .
- Results or Outcomes : The resulting isoxazolopyridines exhibit antitumor activity .
Synthesis of Pyrazolo[3,4-b]quinolinones
- Scientific Field : Green Chemistry .
- Application Summary : Pyridine-2-carboxylic acid, a bioproduct, can be used as a green and efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .
- Methods of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
- Results or Outcomes : This newly designed protocol quickly constructed products conventionally under milder conditions .
Future Directions
properties
IUPAC Name |
[1,2]oxazolo[5,4-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-7(11)5-4-2-1-3-8-6(4)12-9-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUYRARGOQDINZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazolo[5,4-b]pyridine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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